(1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,5R)-6-azabicyclo[3.2.0]heptan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-4-2-1-3-5(4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDBIGNYXNSBHV-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426600 | |
| Record name | 6-Azabicyclo[3.2.0]heptan-7-one, (1S,5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39155-95-8 | |
| Record name | 6-Azabicyclo[3.2.0]heptan-7-one, (1S,5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1s,5r 6 Azabicyclo 3.2.0 Heptan 7 One and Its Stereoisomers
Stereoselective Synthesis Approaches to the 6-Azabicyclo[3.2.0]heptan-7-one Framework
The construction of the 6-azabicyclo[3.2.0]heptan-7-one skeleton, which contains multiple stereocenters, necessitates highly controlled stereoselective synthetic strategies. The biological activity of derivatives is often contingent on their specific stereochemistry. Key approaches involve the formation of the bicyclic system through cyclization reactions, with a significant focus on establishing the desired cis-relationship between the protons at the bridgehead carbons.
Palladium-Catalyzed Cyclization Reactions
Palladium catalysis has emerged as a powerful tool in the synthesis of complex nitrogen-containing bicyclic structures. These methods offer efficient routes to various aza-bicyclic frameworks under mild reaction conditions.
While not directly yielding the 6-azabicyclo[3.2.0]heptan-7-one skeleton, palladium-catalyzed reactions are pivotal in creating related bridged aza-bicyclic structures like 2-azabicyclo[2.2.1]heptanes, which can serve as versatile precursors. A notable development is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. rsc.org This reaction efficiently constructs oxygenated 2-azabicyclo[2.2.1]heptanes, which are valuable building blocks for further functionalization. rsc.orgresearchgate.net The process demonstrates broad substrate scope and proceeds effectively to generate a library of bridged aza-bicyclic compounds. rsc.orgresearchgate.net These intermediates can potentially be transformed into the desired carbapenam (B8450946) framework through subsequent ring-rearrangement or cleavage strategies.
Cyclization of Pyrrolidine (B122466) Derivatives
A more direct and widely employed strategy for synthesizing the 6-azabicyclo[3.2.0]heptan-7-one core involves the cyclization of appropriately substituted pyrrolidine precursors. This approach allows for precise control over the stereochemistry of the final bicyclic lactam. A general and effective method involves the preparation of pyrrolidine-2-acetic acid derivatives, followed by an intramolecular cyclization to form the fused β-lactam ring. rsc.orgsci-hub.se
The key step in this synthetic pathway is the intramolecular cyclization of a cis-pyrrolidine-2-acetic acid derivative to form the bicyclic β-lactam. This transformation requires a suitable activating agent to facilitate the formation of the strained four-membered ring. One such effective cyclizing agent is tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide. rsc.orgsci-hub.se This reagent promotes the lactamization of the amino acid precursor, leading to the formation of the azabicyclo[3.2.0]heptan-7-one ring system. rsc.orgresearchgate.net This strategy has been successfully applied to prepare a range of carbapenam derivatives from pyrrole-based starting materials. sci-hub.se
The stereochemistry of the final bicyclic product is largely determined by the relative configuration of the substituents on the pyrrolidine precursor. Catalytic hydrogenation of substituted pyrroles is a powerful and highly stereoselective method for preparing the required cis-2,5-disubstituted pyrrolidine derivatives. rsc.orgsci-hub.se The heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can be fully reduced with excellent diastereoselectivity, affording functionalized pyrrolidines with up to four new stereocenters. acs.orgresearchgate.net
The hydrogenation of 2,5-disubstituted pyrroles consistently yields the corresponding cis-pyrrolidines. rsc.orgsci-hub.se This stereochemical outcome is crucial, as the cis-configuration of the carboxymethyl and other substituents on the pyrrolidine ring is necessary for the subsequent intramolecular cyclization to form the fused β-lactam. Various rhodium-based catalysts, such as Rh/Al₂O₃ and Rh/C, have proven effective for this transformation, often requiring pressures of 10-20 bar of H₂. acs.orgresearchgate.net
| Pyrrole Precursor | Catalyst | Conditions | Product | Diastereoselectivity | Reference |
| N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester | Rhodium | 20 bar H₂, 25°C, MeOH | Corresponding pyrrolidine derivative | 95% de | researchgate.net |
| Ethyl 2-(3-methoxy-1-methyl-1H-pyrrol-2-yl)-2-oxoacetate | 5% Rh/Al₂O₃ | 10 bar H₂, 25°C, MeOH | Pyrrolidine derivative with three stereocenters | Single diastereomer | researchgate.net |
| N-Boc-pyrrole with α-substituent in acetate (B1210297) side chain | Rhodium | Not specified | cis-pyrrolidine derivative | High facial stereoselectivity | rsc.orgsci-hub.se |
The choice of the nitrogen-protecting group on the pyrrole precursor significantly influences both the efficiency and the stereoselectivity of the catalytic hydrogenation step. The tert-Butoxycarbonyl (Boc) group is particularly advantageous in this context. rsc.orgsci-hub.se
Photochemical [2+2] Cycloaddition Reactions for Azabicyclo[3.2.0]heptane Ring Construction
Photochemical [2+2] cycloaddition is a powerful and direct method for forming the cyclobutane (B1203170) ring integral to the azabicyclo[3.2.0]heptane skeleton. This reaction involves the light-induced union of two olefinic components to generate a four-membered ring, offering a convergent approach to complex molecular architectures. Both intermolecular and intramolecular variants have been successfully employed.
Intermolecular [2+2] photocycloadditions provide a flexible route to the azabicyclo[3.2.0]heptane core by bringing together two separate unsaturated precursors. A key challenge in this approach is controlling the regioselectivity and stereoselectivity of the cycloaddition.
One notable strategy involves the sensitized photocycloaddition of maleic anhydride (B1165640) with an N-protected 3-pyrroline. This reaction serves as a key step for synthesizing 3-azabicyclo[3.2.0]heptane derivatives, which are structural analogs of the target compound. The reaction typically yields the exo diastereomer as the major product. More advanced applications of this methodology have utilized visible light in conjunction with a chiral thioxanthone catalyst. This approach enables highly enantioselective intermolecular [2+2] cycloadditions between substrates like 2(1H)-quinolones and various electron-deficient olefins. researchgate.netrsc.org The success of this asymmetric induction is attributed to the formation of a two-point hydrogen bonding interaction between the lactam-containing substrate and the chiral catalyst, which facilitates efficient energy transfer and dictates the facial selectivity of the olefin approach. researchgate.netrsc.org
Recent studies have also demonstrated the use of quantum dots as photocatalysts for intermolecular [2+2] reactions. These nanocrystal sensitizers can mediate cycloadditions through triplet-triplet energy transfer, offering unique diastereoselectivity (syn products) compared to traditional molecular sensitizers that often favor anti products. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product Type | Selectivity | Reference |
|---|---|---|---|---|---|
| N-protected 3-pyrroline | Maleic anhydride | UV, sensitizer | 3-Azabicyclo[3.2.0]heptane | Exo diastereomer favored | researchgate.net |
| 2(1H)-Quinolone | Electron-deficient olefin | Visible light (419 nm), chiral thioxanthone catalyst | Cyclobutane-fused lactam | Up to 95% ee | researchgate.netrsc.org |
| 4-Vinylbenzoic acid | 4-Vinylbenzoic acid | Visible light, CdSe Quantum Dots | Tetrasubstituted cyclobutane | >30:1 dr (syn) | nih.gov |
Intramolecular [2+2] photocycloaddition offers a highly efficient and often stereoselective route to the azabicyclo[3.2.0]heptane framework by cyclizing a precursor containing two tethered alkene moieties. This strategy is particularly effective as it pre-organizes the reacting partners, often leading to high yields and excellent control over stereochemistry.
A classic example is the copper(I)-catalyzed photocycloaddition of 1,6-dienes, such as diallylamines. organic-chemistry.org These reactions typically proceed with high cis-diastereoselectivity at the newly formed ring junction. The stereochemical outcome can be further influenced by the presence of chiral auxiliaries on the substrate. For instance, the intramolecular photocycloaddition of N-cinnamyl-N-allyl carbamates derived from chiral vinylglycine exhibits perfect facial diastereoselection (>95:5 dr) when the substrate's conformation is fixed, as in an oxazolidinone derivative. nih.gov
The reaction can also be performed using visible-light photocatalysis, which offers milder reaction conditions. The intramolecular cyclization of N-allylcinnamamines and N-allylcinnamamides has been successfully achieved using catalytic amounts of a photosensitizer under visible light irradiation. These reactions have been shown to produce the bicyclic products in good to excellent yields (65-87%). This approach highlights the utility of modern photochemical methods in constructing the core structure of (1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one.
| Substrate | Conditions | Yield | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| N-cinnamyl-N-allyl carbamate | UV, sensitizer | 53-77% | Variable | nih.gov |
| N-cinnamyl-N-allyl oxazolidinone | UV, sensitizer | Good | >95:5 | nih.gov |
| ω-phenyl-4-aza-1,6-heptadiene | Visible light (400 nm), flavin sensitizer | Good | Not specified |
Multi-Component and Cascade Strategies for this compound Framework Assembly
Cascade and multi-component reactions provide a powerful means to rapidly increase molecular complexity from simple starting materials in a single synthetic operation. These strategies are highly valued for their atom and step economy, making them attractive for the efficient assembly of the 6-azabicyclo[3.2.0]heptan-7-one core.
The 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles is a highly effective method for constructing the pyrrolidine ring of the azabicyclo[3.2.0]heptane system. When a cyclobutene (B1205218) derivative is used as the dipolarophile, the entire bicyclic framework can be assembled in a single step.
This strategy has been refined into a catalytic, asymmetric process. For example, the reaction of cyclobutenones with azomethine ylides (generated in situ from iminoesters) in the presence of a copper(I)/(R)-Fesulphos catalytic system provides densely substituted 3-azabicyclo[3.2.0]heptanes. This reaction proceeds with high levels of both diastereoselectivity and enantioselectivity, achieving up to 98% enantiomeric excess (ee). The method provides straightforward access to complex, chiral bicyclic scaffolds from readily available starting materials. This approach has been successfully applied on a multigram scale, demonstrating its utility for preparing these valuable building blocks in significant quantities.
| Azomethine Ylide Precursor | Dipolarophile | Catalyst System | Yield | Diastereoselectivity | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|---|
| Glycine Iminoester | 2-Phenylcyclobutenone | CuI/(R)-Fesulphos | High | High (endo favored) | Up to 98% | |
| Alanine Iminoester | 2-Phenylcyclobutenone | CuI/(R)-Fesulphos | High | High (endo favored) | Up to 96% | |
| Various Iminoesters | Various Cyclobutenones | CuI/(R)-Fesulphos | Good-Excellent | High | 85-98% |
Tandem reactions involving the ring-opening of a strained heterocycle followed by an intramolecular ring-closing event can be a powerful strategy for skeletal reorganization. In the context of forming the 6-azabicyclo[3.2.0]heptan-7-one framework, a hypothetical tandem intramolecular azetidine (B1206935) ring-opening/closing cascade could be envisioned. However, a review of the scientific literature indicates that this specific pathway is not a commonly reported or well-established method for the synthesis of this particular bicyclic lactam system. While cascade reactions involving the ring-opening of aziridines to form azetidines have been documented, and other tandem processes are known to produce bicyclic lactams, the specific sequence starting with an azetidine to directly afford the 6-azabicyclo[3.2.0]heptan-7-one core is not prevalent. For example, one documented cascade involves the SN2-type ring-opening of an activated azetidine by a silyl (B83357) ketene (B1206846) acetal, which then closes to form spirocyclopropyl γ-lactams, a different structural motif.
The Dieckmann condensation is a classic intramolecular Claisen condensation of a diester that proceeds via an enolate (anionic) intermediate to form a β-keto ester. A more advanced and less common variant is the cationic Dieckmann-type condensation, which has been successfully applied to the synthesis of 6-azabicyclo[3.2.0]heptan-7-one derivatives.
This transformation is mechanistically distinct from the base-mediated pathway. It can be described as an intramolecular Mukaiyama aldol-like reaction between a silyl imidate (acting as the nucleophile) and an ester functionality (acting as the electrophile). The reaction is typically promoted by a Lewis acid. This process forges the five-membered pyrrolidine ring onto a pre-existing β-lactam (azetidin-2-one) core. This cationic cyclization represents a rare and sophisticated strategy for assembling the fused bicyclic system, providing a stereocontrolled entry into polyhydroxylated 6-azabicyclo[3.2.0]heptane derivatives, which can serve as novel iminosugar mimics.
Chiral Pool Synthesis Approaches to the Bicyclic Skeleton
Chiral pool synthesis represents a powerful strategy for the enantioselective synthesis of complex molecules by utilizing readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids, such as L-proline and L-pyroglutamic acid, are common choices for constructing the 6-azabicyclo[3.2.0]heptan-7-one skeleton due to their inherent chirality, which can be transferred through a synthetic sequence to the target molecule.
A relevant example of this approach is the enantioselective synthesis of the Geissman-Waiss lactone, a closely related N-heterobicyclic system, which starts from L-proline. scielo.br In this multi-step process, L-proline is first converted into an enantiomerically pure five-membered endocyclic enecarbamate. scielo.brsemanticscholar.org This key intermediate then undergoes a highly stereoselective [2+2] cycloaddition reaction with dichloroketene. scielo.brsemanticscholar.org This cycloaddition establishes the fused bicyclic ring system with a high degree of facial diastereoselectivity. semanticscholar.org The resulting dichlorocyclobutanone adduct is subsequently dechlorinated using a Zn/Cu alloy to yield the saturated bicyclic lactam core. scielo.brsemanticscholar.org This strategy effectively translates the stereochemical information from the starting amino acid to the final bicyclic product, demonstrating the efficiency of the chiral pool approach in accessing these frameworks.
Biocatalytic Pathways for Optically Active β-Lactam Precursors
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for obtaining optically active compounds. For β-lactam precursors, enzymatic kinetic resolution is a particularly effective technique. This process involves the use of an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.
One prominent method is the enantioselective hydrolysis of a racemic β-lactam. For instance, the kinetic resolution of racemic 6-azabicyclo[3.2.0]hept-3-en-7-one has been successfully achieved using whole cells of Rhodococcus equi. rsc.org The enzyme within the microorganism selectively hydrolyzes the (1S,5R)-enantiomer to its corresponding ring-opened β-amino acid, leaving behind the unreacted (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one in high enantiomeric excess (>99%). This method allows for the isolation of both the desired lactam and the chiral amino acid, which is also a valuable synthetic precursor.
Lipases are another class of enzymes widely used for kinetic resolutions. Candida antarctica lipase (B570770) B (CALB) has been shown to effectively resolve racemic bicyclic alcohols, which are precursors or derivatives of the azabicyclo[3.2.0]heptane system, by selectively hydrolyzing one enantiomer of a corresponding racemic acetate. This enzymatic approach can achieve greater than 99% enantiomeric excess (ee) for the desired alcohol enantiomer. The high selectivity and mild reaction conditions associated with biocatalytic methods make them attractive for the large-scale production of optically pure β-lactam intermediates.
| Substrate | Biocatalyst | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|---|
| (±)-6-Azabicyclo[3.2.0]hept-3-en-7-one | Rhodococcus equi (whole cells) | Enantioselective Hydrolysis | (1R,5S)-6-Azabicyclo[3.2.0]hept-3-en-7-one | 40 | >99 |
| Racemic 3-azabicyclo[3.2.0]heptane derivative | Candida antarctica lipase B (CALB) | Enantioselective Hydrolysis | Enantiopure 3-azabicyclo[3.2.0]heptan-6-ylmethanol | N/A | >99 |
Functionalization and Derivatization Strategies of the this compound Core
The versatility of the this compound core lies in its capacity for extensive functionalization. The strained β-lactam ring, the bridgehead stereocenters, and the nitrogen atom provide multiple sites for chemical modification. These derivatization strategies are essential for modulating the biological activity and pharmacokinetic properties of molecules based on this scaffold, leading to the development of new therapeutic agents.
Synthesis of Substituted 6-Azabicyclo[3.2.0]heptan-7-one Derivatives
Incorporation of Protecting Groups (e.g., Benzyl (B1604629) Ester)
In the multistep synthesis of complex derivatives, the protection of reactive functional groups is a critical step. For derivatives of 6-azabicyclo[3.2.0]heptan-7-one that may involve a carboxylic acid functionality (for example, after ring opening or as part of a substituent), ester protecting groups are commonly employed. The benzyl ester is a widely used protecting group in β-lactam and carbapenem (B1253116) chemistry due to its stability under various reaction conditions and its susceptibility to removal under mild, specific conditions. google.comresearchgate.net
Benzyl esters can be formed from carboxylic acids using reagents like 2-benzyloxypyridine and methyl triflate. beilstein-journals.org The deprotection, or removal, of the benzyl group to regenerate the free carboxylic acid is often achieved via catalytic hydrogenolysis (e.g., H₂ with a Palladium catalyst), a method that is generally mild and efficient. commonorganicchemistry.com Alternatively, chemical methods using Lewis acids such as aluminum trichloride (B1173362) (AlCl₃), often in the presence of a scavenger like anisole, can cleanly cleave the benzyl ester to yield the free acid in high yields without disrupting the sensitive β-lactam core. researchgate.netacs.org
Introduction of Alkyl and Aryl Substituents
The introduction of alkyl and aryl groups onto the 6-azabicyclo[3.2.0]heptan-7-one framework can be achieved at several positions, most notably on the nitrogen atom or at the C6-position adjacent to the carbonyl group. N-substitution is a common strategy to introduce a wide variety of side chains. For example, in the synthesis of cysteine protease inhibitors based on the related 4-oxa-1-azabicyclo[3.2.0]heptan-7-one scaffold, complex N-benzyloxycarbonyl-L-phenylalanyl groups have been attached to the lactam nitrogen. nih.gov
C-alkylation can also be performed. For instance, methylation at the C6 position has been achieved by first protecting the lactam nitrogen with a tert-butoxycarbonyl (Boc) group, then treating the molecule with a strong base like potassium hexamethyldisilazide (KHMDS) followed by iodomethane. Furthermore, aryl substituents have been incorporated into the core structure, as demonstrated in the synthesis of 5-aryl-3-azabicyclo[3.2.0]heptan-5-one ketals, which shows the feasibility of creating C-aryl bonds within this bicyclic system. acs.org
Construction of Spiro and Fused Polyheterocyclic Systems Incorporating the Azabicyclo[3.2.0]heptan-7-one Core
Building upon the 6-azabicyclo[3.2.0]heptan-7-one core to create more complex polycyclic systems is a key strategy for developing novel chemical entities. This can be achieved by constructing either spirocyclic systems, where two rings share a single atom, or fused systems, where two rings share two adjacent atoms.
The synthesis of spiro-β-lactams has been demonstrated using derivatives of the related 4-thia-1-azabicyclo[3.2.0]heptan-7-one (penicillanate) core. uc.pt A powerful method involves the 1,3-dipolar cycloaddition of 6-alkylidenepenicillanates with nitrones. uc.pt This reaction proceeds with high regio- and stereoselectivity to generate novel chiral spiroisoxazolidine-β-lactams, creating three new consecutive stereogenic centers in the process. uc.pt
Fused polyheterocyclic systems can be constructed through cycloaddition reactions. For example, derivatives of the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core containing a diene moiety have been shown to undergo Diels-Alder reactions with various dienophiles. Reaction with dienophiles such as maleic anhydride, tetracyanoethylene, and benzyl acrylate (B77674) leads to the formation of complex tricyclic adducts, effectively fusing a new six-membered ring onto the original bicyclic framework. These strategies highlight the utility of the azabicyclo[3.2.0]heptan-7-one scaffold as a template for constructing diverse and sterically defined polyheterocyclic molecules.
Regioselective Functional Group Transformations
The inherent reactivity of the 6-azabicyclo[3.2.0]heptan-7-one core allows for a variety of functional group transformations. The regioselectivity of these reactions is crucial for the targeted synthesis of complex derivatives.
Oxidation reactions of the 6-azabicyclo[3.2.0]heptan-7-one scaffold, particularly the Baeyer-Villiger oxidation, provide a key pathway to more complex heterocyclic systems. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into a lactone. The regioselectivity of this oxidation is a critical consideration.
Research on the analogous N-protected 2-azabicyclo[3.2.0]heptan-6-one system has shown that oxygen insertion tends to occur at the bridgehead C5-C6 bond. scielo.br A notable advancement in this area is the use of biocatalysis to control the regiochemical outcome. The Baeyer-Villiger oxidation of N-protected 2-azabicyclo[3.2.0]heptan-6-ones has been achieved using whole-cell biocatalysts, demonstrating the potential for regiodivergent synthesis. thieme-connect.de For example, cyclohexanone (B45756) monooxygenase from Acinetobacter calcoaceticus (CHMOAcineto) and other enzymes can produce different ratios of the "normal" and "abnormal" lactone regioisomers, often with high enantiomeric excess. thieme-connect.de
The reaction catalyzed by CHMOAcineto primarily yields the normal lactone, resulting from oxygen insertion between the carbonyl carbon and the more substituted carbon atom. thieme-connect.de In contrast, other monooxygenases can favor the formation of the abnormal lactone. thieme-connect.de
Table 1: Regiodivergent Bio-Baeyer-Villiger Oxidation of N-Protected Azabicyclo[3.2.0]heptanones
| Biocatalyst | Substrate (N-protecting group) | Major Product | Regioisomeric Ratio (Normal:Abnormal) |
|---|---|---|---|
| E. coli expressing CHMOAcineto | Cbz | (1R,5R)-lactone (Normal) | Major:Minor |
| E. coli expressing Acinetobacter T63D | Cbz | (1R,5S)-lactone (Abnormal) | Minor:Major |
Data sourced from studies on analogous 2-azabicyclo[3.2.0]heptan-6-one systems. thieme-connect.de
The lactam functionality of this compound can be selectively reduced to yield the corresponding bicyclic amine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride. evitachem.com The reaction involves the complete reduction of the carbonyl group, opening the lactam to an amino alcohol, which can then be further manipulated. This provides a route to saturated azabicyclo[3.2.0]heptane derivatives, which are important scaffolds in medicinal chemistry.
The nitrogen atom within the 6-azabicyclo[3.2.0]heptan-7-one ring system is a site for nucleophilic substitution, allowing for further functionalization of the molecule. evitachem.com Following N-protection, if necessary, the lactam nitrogen can be alkylated or acylated to introduce a variety of substituents. These reactions are fundamental for building molecular complexity and are often employed in the synthesis of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. evitachem.com
Methodological Advancements in Synthesis Optimization for this compound
The efficient and stereocontrolled synthesis of this compound is of significant interest. Recent advancements have focused on optimizing synthetic routes through improved catalyst systems and innovative process technologies.
The stereochemistry of the bicyclic core is critical for its biological activity, making enantioselective synthesis a primary goal. Methodologies for constructing the azabicyclo[3.2.0]heptane skeleton often rely on catalytic processes where the choice of catalyst and ligand is paramount for achieving high stereoselectivity and yield.
One key strategy involves the catalytic cyclization of acyclic precursors. For instance, PtCl₂ has been used as a catalyst for the cycloisomerization of enynes to form the azabicyclo[3.2.0]heptane framework. taltech.ee To achieve high enantioselectivity, chirality is often introduced in an earlier step. An elegant approach involves the iridium-catalyzed asymmetric allylic amination of an acyclic precursor, which sets the stereochemistry prior to the platinum-catalyzed cyclization. The use of specific phosphoramidate (B1195095) ligands in the iridium-catalyzed step has been shown to afford excellent enantioselectivity (92-99% ee) and chemoselectivity. taltech.ee
Another critical reaction in some synthetic routes is the catalytic hydrogenation of pyrrole precursors to form the corresponding cis-2,5-disubstituted pyrrolidines, which are then cyclized to the bicyclic lactam. rsc.org The efficiency of this hydrogenation can be significantly influenced by the substituent on the pyrrole nitrogen. It has been observed that an N-tert-butoxycarbonyl (Boc) group facilitates the catalytic hydrogenation, leading to higher yields and cleaner reactions compared to other protecting groups. rsc.org
Table 2: Catalyst Systems for Stereoselective Synthesis of Azabicyclo[3.2.0]heptane Scaffolds
| Reaction Type | Catalyst | Ligand | Key Feature |
|---|---|---|---|
| Asymmetric Allylic Amination | Iridium Complex | Phosphoramidate | High enantioselectivity (92-99% ee) in precursor synthesis. taltech.ee |
| Enyne Cycloisomerization | PtCl₂ | None | Catalyzes the formation of the bicyclic ring system. taltech.ee |
Continuous flow chemistry has emerged as a powerful technology for the synthesis of complex molecules, offering advantages in terms of safety, scalability, efficiency, and process control. ucd.iealmacgroup.com While specific reports on the continuous flow synthesis of this compound are limited, the successful application of this technology to the synthesis of structurally related cyclobutane and cyclobutene systems demonstrates its significant potential. ucd.iethieme-connect.com
The synthesis of cyclobutane rings, which form part of the bicyclo[3.2.0]heptane core, can be achieved through photochemical [2+2] cycloadditions. Traditionally, these reactions required inefficient and hazardous medium-pressure mercury lamps. almacgroup.comalmacgroup.com Modern flow chemistry setups utilize high-power light-emitting diodes (LEDs) that emit at specific wavelengths (e.g., 365 nm), providing a more energy-efficient, safer, and selective method for promoting these cycloadditions. almacgroup.comthieme-connect.com
Researchers have developed scalable flow processes that can produce multigram quantities of highly substituted cyclobutenes in high chemical yields with short residence times. ucd.iethieme-connect.com These cyclobutene products can then be efficiently hydrogenated in a subsequent flow step, for example, using an H-Cube® reactor with a palladium on carbon (Pd/C) catalyst cartridge, to yield the desired cyclobutane building blocks. thieme-connect.com This integrated, multi-step flow synthesis approach is highly reproducible and suitable for practical, large-scale applications, avoiding the challenges associated with batch processing of reactive intermediates. rsc.org The successful application of these techniques to analogous strained ring systems strongly suggests their applicability to the efficient and scalable synthesis of the this compound core.
Mechanistic Investigations of Reactions Involving 1s,5r 6 Azabicyclo 3.2.0 Heptan 7 One
Reaction Pathway Elucidation for Bicyclic Ring Formation
The synthesis of the 6-azabicyclo[3.2.0]heptan-7-one core is a focal point of synthetic chemistry, with several mechanistic pathways contributing to its formation. These include metal-catalyzed cyclizations, cycloadditions, and intramolecular lactamizations.
Palladium-catalyzed reactions are powerful tools for constructing complex azaheterocycles. nih.gov While specific studies on the 1,2-aminoacyloxylation to form (1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one are not extensively detailed in the literature, the mechanism can be inferred from related palladium-catalyzed domino processes involving intramolecular amidopalladation. nih.govvu.nl These reactions typically proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.gov
The proposed mechanism initiates with an intramolecular amidopalladation of a suitable unsaturated amine substrate. For instance, a pent-4-en-1-amine derivative undergoes a 5-exo-trig cyclization, where the nitrogen atom attacks the palladium-activated alkene. nih.gov This forms a six-membered palladacycle intermediate. scispace.com Subsequent steps in a domino sequence, such as oxidation of the Pd(II) center to a high-energy Pd(IV) species, allow for the introduction of a second heteroatom. nih.gov In the context of an aminoacyloxylation, an acyloxy group would be installed. The final step involves a C-X bond-forming reductive elimination from the Pd(IV) intermediate to yield the bicyclic product and regenerate the Pd(II) catalyst. The specific ligand environment around the palladium center is crucial for both reactivity and selectivity. nih.gov
Table 1: Key Steps in Proposed Palladium-Catalyzed Bicyclic Lactam Formation
| Step | Description | Intermediate Species |
|---|---|---|
| Initiation | Intramolecular amidopalladation of an unsaturated amine. | Alkyl-Pd(II) complex (Palladacycle) |
| Oxidation | Oxidation of the Pd(II) center to a Pd(IV) species. | Alkyl-Pd(IV) complex |
| Termination | C-X bond-forming reductive elimination. | Final product and regenerated Pd(II) catalyst |
This table is based on generalized mechanisms for palladium-catalyzed difunctionalization of alkenes.
The [2+2] cycloaddition, particularly the Staudinger synthesis, is a cornerstone for the formation of β-lactam rings, which are a key feature of the 6-azabicyclo[3.2.0]heptan-7-one structure. nih.govorganic-chemistry.orgresearchgate.net This reaction involves the cycloaddition of a ketene (B1206846) with an imine. researchgate.net
The mechanism is generally accepted to be a stepwise process rather than a concerted one. researchgate.net It begins with the nucleophilic attack of the imine nitrogen on the electrophilic carbonyl carbon of the ketene. researchgate.net This initial step leads to the formation of a zwitterionic intermediate. researchgate.net Subsequently, this intermediate undergoes a conrotatory ring closure, where a new carbon-carbon bond is formed to create the four-membered β-lactam ring. researchgate.net The stereochemical outcome of the reaction (cis or trans) is determined during this ring-closing step. nih.govresearchgate.net
Photochemical [2+2] cycloadditions offer an alternative route. These reactions are highly effective for creating strained four-membered rings. nih.govlibretexts.orgtaltech.ee Typically, one of the reacting partners is conjugated, allowing it to absorb light and enter an excited state, which then initiates the cycloaddition with the second partner. libretexts.org This method can provide high diastereoselectivity in the formation of bicyclic systems. taltech.ee
Intramolecular lactamization is a direct method for forming the bicyclic lactam ring from a suitable precursor, such as a pyrrolidine-2-acetic acid derivative. The core of this mechanism is a classic nucleophilic acyl substitution. masterorganicchemistry.com
The reaction is initiated by the nucleophilic attack of the secondary amine (the nitrogen of the pyrrolidine (B122466) ring) on the electrophilic carbonyl carbon of the carboxylic acid or an activated derivative (e.g., an ester or acyl chloride). quora.com This attack typically follows the Bürgi-Dunitz trajectory, approaching the carbonyl carbon at an angle of approximately 105-107 degrees relative to the C=O bond. masterorganicchemistry.comnih.gov This trajectory maximizes the overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's lowest unoccupied molecular orbital (LUMO), leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com
In this tetrahedral intermediate, the carbon atom is sp³ hybridized, and the oxygen atom bears a negative charge. masterorganicchemistry.com The intermediate is typically a short-lived species. nih.gov The reaction concludes with the elimination of the leaving group (e.g., an alcohol from an ester or a halide from an acyl chloride), which collapses the tetrahedral intermediate and reforms the carbonyl double bond, yielding the final bicyclic lactam product. masterorganicchemistry.com
Studies on Ring-Opening Reactions of 6-Azabicyclo[3.2.0]heptan-7-one Derivatives
The inherent ring strain in bicyclic systems like 6-azabicyclo[3.2.0]heptan-7-one and its precursors makes them susceptible to ring-opening reactions. These reactions are valuable for introducing new functionalities.
The ring-opening of epoxides on precursors is a key strategy for functionalizing the 6-azabicyclo[3.2.0]heptane framework. Studies on endo- and exo-3,4-epoxy-6-azabicyclo[3.2.0]heptan-7-ones have revealed that the regioselectivity of the epoxide opening is highly dependent on the attacking nucleophile. rsc.org
The mechanism of epoxide ring-opening can proceed via Sₙ1 or Sₙ2 pathways, depending on the reaction conditions (acidic or basic). d-nb.infolibretexts.orgchemistrysteps.com
Under basic or neutral conditions , the reaction follows an Sₙ2 mechanism. The nucleophile attacks the sterically least hindered carbon atom of the epoxide. d-nb.infochemistrysteps.com
Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. libretexts.orgchemistrysteps.com The C-O bonds begin to break, and a partial positive charge develops on the carbon atoms. The nucleophile then attacks the carbon atom that can best stabilize this positive charge (i.e., the most substituted carbon), in a process that has significant Sₙ1 character. libretexts.orgchemistrysteps.com
In the specific case of epoxy-β-lactams, the interplay of steric and electronic effects from the adjacent β-lactam ring governs the outcome. rsc.org For example, with aqueous hydroiodic acid, the iodide nucleophile preferentially attacks the C-3 position in both endo and exo epoxides. rsc.org However, with a softer nucleophile like thiophenolate, the attack is highly selective for the C-4 position in the endo epoxide, while the exo epoxide is exclusively attacked at C-3. rsc.org This difference in selectivity is attributed to the steric hindrance and electronic influences imposed by the neighboring β-lactam ring structure. rsc.org
Table 2: Regioselectivity of Nucleophilic Attack on 3,4-Epoxy-6-azabicyclo[3.2.0]heptan-7-ones
| Epoxide Isomer | Nucleophile | Major Site of Attack |
|---|---|---|
| endo | Iodide (HI) | C-3 |
| exo | Iodide (HI) | C-3 |
| endo | Thiophenolate | C-4 |
Data sourced from a study on the differing selectivities of nucleophilic attack on epoxy-lactams. rsc.org
Azetidines, as strained four-membered heterocycles, are valuable precursors that can undergo ring-opening reactions to yield functionalized acyclic amines or expanded ring systems. rsc.orgrsc.org This reactivity is driven by the release of ring strain, which is considerable in the azetidine (B1206935) ring. rsc.orgnih.gov
The ring-opening process involves the cleavage of one of the carbon-nitrogen bonds by a nucleophile. researchgate.net The reaction can be triggered under various conditions. For instance, acid-mediated intramolecular ring-opening can occur where a pendant nucleophilic group within the same molecule attacks the azetidine ring. nih.gov The mechanism involves protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack. nih.gov The stability of the resulting product often dictates the reaction pathway. nih.gov
Furthermore, transition metals can catalyze the ring-opening. Rhodium-carbenes, for example, can activate the azetidine nitrogen through nucleophilic addition, followed by a concerted 1,2-migration or a stepwise ring-opening/closure sequence via a zwitterionic intermediate. rsc.org The choice of N-substituent on the azetidine ring can significantly influence its reactivity and the specific mechanistic pathway followed. rsc.orgrsc.org
Intramolecular Rearrangement Mechanisms of this compound
The rigid, strained bicyclic structure of this compound, a member of the β-lactam family, gives rise to unique chemical reactivity. While the compound is primarily known as a synthetic intermediate, understanding its potential intramolecular rearrangements is crucial for predicting its stability and exploring its chemical transformations. This section delves into the mechanistic investigations of such rearrangements.
[1,j]-Proton Shift Mechanisms
Intramolecular proton shifts, or tautomerization, are fundamental reactions in organic chemistry. A [1,j]-proton shift involves the migration of a proton from one atom to another within the same molecule. In the context of this compound, this could theoretically involve the migration of a proton from the carbon atom alpha to the carbonyl group (C5) to the carbonyl oxygen or the nitrogen atom, leading to an enol or an enamine-like tautomer, respectively.
However, extensive searches of the scientific literature reveal a notable lack of specific studies on non-enzymatic, intramolecular [1,j]-proton shift mechanisms for this compound or closely related simple bicyclic β-lactams. The research on β-lactam reactivity has predominantly focused on their susceptibility to nucleophilic attack and ring-opening reactions, which are central to their biological activity as antibiotics.
In the broader context of β-lactam-containing molecules, such as carbapenems, tautomerization between Δ1-pyrroline and Δ2-pyrroline forms has been observed within the active site of β-lactamase enzymes. This process, however, is part of a complex enzymatic hydrolysis mechanism and not a simple intramolecular rearrangement of the isolated compound. These enzymatic processes involve acid-base catalysis by amino acid residues within the enzyme's active site to facilitate proton transfer during the acylation and deacylation steps.
The absence of significant research into [1,j]-proton shifts for isolated this compound suggests that this is not a predominant reaction pathway under typical laboratory conditions. The inherent strain of the bicyclic system and the electronic nature of the β-lactam ring likely favor other modes of reactivity.
Cycloisomerization Processes (e.g., Pt-catalyzed cycloisomerization of allenynes)
While intramolecular rearrangements of the pre-formed this compound are not extensively documented, the formation of the azabicyclo[3.2.0]heptane core often involves sophisticated cycloisomerization reactions. These processes are not rearrangements of the title compound itself but are mechanistically intricate reactions that lead to its structural framework. Platinum-catalyzed cycloisomerization of acyclic precursors, such as allenynes and enynes, is a powerful method for constructing this bicyclic system. mdpi.comnd.edu
The mechanism of platinum-catalyzed cycloisomerization of allenynes to form 3-azabicyclo[3.2.0]heptane derivatives provides insight into the assembly of this ring system. mdpi.com The process is initiated by the coordination of the platinum(II) catalyst, typically PtCl2, to the alkyne moiety of the allenyne substrate. This coordination activates the alkyne for nucleophilic attack.
A proposed mechanistic pathway involves the following key steps mdpi.com:
Coordination: The platinum catalyst coordinates to the triple bond of the allenyne.
Cyclization: An intramolecular endo-cyclization occurs, where one of the double bonds of the allene (B1206475) attacks the activated alkyne. This leads to the formation of a seven-membered ring intermediate containing the platinum atom.
Carbocationic Rearrangement: The resulting intermediate can be represented by several resonance structures, including bicyclic carbocationic forms.
Proton Abstraction and Reductive Elimination: The platinum can abstract a proton from an adjacent carbon, followed by reductive elimination to furnish the final 3-azabicyclo[3.2.0]heptane product and regenerate the platinum catalyst.
The reaction conditions and substrate structure can influence the reaction pathway. For instance, the presence of a nucleophilic solvent like methanol (B129727) can lead to the formation of monocyclic products by intercepting the carbocationic intermediate. mdpi.com
Similarly, gold- and platinum-catalyzed cycloisomerizations of 1,6-enynes have been shown to produce bicyclo[3.2.0]heptene derivatives. nd.eduresearchgate.net These reactions also proceed through the initial π-activation of the alkyne by the metal catalyst, followed by an intramolecular attack of the alkene. The nature of the catalyst and the substrate determines the subsequent mechanistic steps, which can involve skeletal rearrangements to yield the final bicyclic product. researchgate.net
The table below summarizes the key features of these cycloisomerization processes.
| Feature | Pt-catalyzed Cycloisomerization of Allenynes | Au/Pt-catalyzed Cycloisomerization of Enynes |
| Catalyst | PtCl2 | Cationic Au(I) or Pt(II) complexes |
| Substrate | Allenynes | 1,6-Enynes |
| Initial Step | Coordination of Pt to the alkyne | π-activation of the alkyne by the metal |
| Key Intermediates | Seven-membered platinacycle, bicyclic carbocations | Metallacycles, carbocationic species |
| Final Product | 3-Azabicyclo[3.2.0]heptane derivatives | Bicyclo[3.2.0]heptene derivatives |
These cycloisomerization reactions highlight the sophisticated mechanistic pathways involved in the synthesis of the this compound core structure, providing a contrast to the less-explored intramolecular rearrangements of the bicyclic system itself.
Theoretical and Computational Chemistry Studies of 1s,5r 6 Azabicyclo 3.2.0 Heptan 7 One
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of reaction pathways and the origins of stereoselectivity. For bicyclic β-lactams such as (1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one, DFT calculations are particularly valuable for elucidating the mechanism of their formation, most notably through the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine. rsc.orgnih.govorganic-chemistry.org
DFT studies focus on mapping the potential energy surface of the reaction, identifying transition states and intermediates. The Staudinger reaction proceeds in two main steps: a nucleophilic attack of the imine nitrogen on the ketene carbon to form a zwitterionic intermediate, followed by a rate-determining and stereoselective ring closure. organic-chemistry.orgnih.gov The stereochemical outcome—whether the cis or trans β-lactam is formed—depends on the relative energies of the transition states leading to each isomer. nih.gov
Computational analyses have shown that the electronic properties of substituents on both the ketene and imine fragments play a crucial role in determining this stereoselectivity. organic-chemistry.orgnih.gov By calculating the energy barriers for the competing pathways, DFT can predict which diastereomer will be favored under specific reaction conditions. For instance, electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of the cis-β-lactam. organic-chemistry.org Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents can slow this closure, allowing for isomerization of the intermediate and leading to a preference for the trans product. organic-chemistry.org Electrostatic potential (ESP) analysis is another DFT-based tool used to visualize charge distribution and understand the factors governing stereoselectivity in β-lactam formation. nih.gov
| Ketene Substituent | Imine N-Substituent | Effect on Ring Closure Rate | Predicted Major Isomer | Rationale |
|---|---|---|---|---|
| Electron-Donating (e.g., -OR) | Electron-Withdrawing (e.g., -Tosyl) | Accelerated | cis | Stabilizes the zwitterionic intermediate, promoting rapid, direct cyclization before bond rotation can occur. organic-chemistry.org |
| Electron-Withdrawing (e.g., -COOR) | Electron-Donating (e.g., -Alkyl) | Slowed | trans | Slows the rate of cyclization, allowing the zwitterionic intermediate to equilibrate to a more stable conformation prior to ring closure. organic-chemistry.org |
| Neutral (e.g., -H, -Aryl) | Neutral (e.g., -Aryl) | Intermediate | Mixture of cis/trans | The outcome is sensitive to a subtle balance of steric and electronic factors, often resulting in lower diastereoselectivity. nih.gov |
Conformational Analysis and Intrinsic Structural Properties of the Bicyclic Core
The bicyclo[3.2.0]heptane framework of this compound is a strained system, characterized by the fusion of a five-membered cyclopentane (B165970) ring and a four-membered β-lactam ring. evitachem.com This fusion imparts significant conformational rigidity and ring strain, which are key determinants of its chemical reactivity. nih.govacs.org The antibacterial activity of related bicyclic β-lactam antibiotics is attributed to the strain in the fused ring system, which enhances the electrophilicity of the lactam carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov
Computational studies and X-ray crystallographic data of related structures have shown that the bicyclo[3.2.0]heptane core possesses an intrinsic preference for a specific conformation. researchgate.net The five-membered ring typically adopts a boat-like or envelope conformation to minimize torsional strain while accommodating the fused, planar four-membered ring. researchgate.net This preferred geometry is remarkably stable and is largely unaffected by the addition of various substitution patterns on the bicyclic core. researchgate.net In a related system, the pyrrolidine (B122466) ring (analogous to the cyclopentane portion) was found to adopt a twist-boat conformation to alleviate steric hindrance. This inherent conformational preference is a critical property, as it pre-organizes the molecule and its substituents in a defined three-dimensional space, which is crucial for its interaction with biological targets.
| Structural Feature | Description | Computational Insight |
|---|---|---|
| Bicyclic System | Fused cyclopentane and β-lactam (azetidinone) rings. | The fusion creates significant ring strain, particularly in the four-membered lactam ring. nih.govacs.org |
| Preferred Conformation | The five-membered ring adopts a boat-like or twist-boat conformation. researchgate.net | This conformation minimizes torsional and steric strain within the rigid fused system. |
| Effect of Substituents | The core boat-like conformation is largely insensitive to different substitution patterns. researchgate.net | The intrinsic strain of the fused system dominates the overall geometry over substituent effects. researchgate.net |
| Lactam Nitrogen Geometry | The nitrogen atom is pyramidalized due to its position at the ring fusion. | This pyramidalization perturbs the typical amide resonance, increasing the reactivity of the carbonyl group. nih.gov |
Predictive Modeling for Synthetic Feasibility and Reaction Pathway Prioritization
Predictive modeling in computational chemistry extends beyond mechanistic studies to aid in the strategic planning of chemical syntheses. By evaluating the thermodynamic and kinetic feasibility of potential reaction pathways, these models can help prioritize laboratory efforts, saving time and resources.
Retrosynthesis is a logical approach to designing a synthesis by working backward from the target molecule to simpler, commercially available starting materials. Modern computational chemistry has translated this logic into sophisticated retrosynthesis algorithms. These computer programs analyze the structure of a target molecule like this compound and identify strategic bond disconnections that correspond to known, reliable chemical reactions.
For this specific bicyclic lactam, a retrosynthesis algorithm would likely identify two primary disconnections based on established synthetic methods for this class of compounds:
[2+2] Cycloaddition Disconnection: The algorithm would recognize the β-lactam ring and break the C5-C7 and N6-C4 bonds (using IUPAC numbering for the bicyclic system), corresponding to a Staudinger cycloaddition. This suggests a cyclopentene-derived imine and a ketene as the precursor fragments. organic-chemistry.orgevitachem.com
Intramolecular Cyclization Disconnection: The program would sever the amide bond between N6 and C7. This points to an intramolecular cyclization pathway, identifying a cis-pyrrolidine-2-acetic acid derivative as the immediate precursor. rsc.org
By generating these potential pathways, the software can then score them based on factors like the predicted yield of each step, the cost of starting materials, and the complexity of the reaction conditions. This allows chemists to prioritize the most promising synthetic routes for experimental investigation.
| Retrosynthetic Disconnection | Key Precursor(s) | Forward Synthetic Reaction | Computational Prioritization Factors |
|---|---|---|---|
| C5-C7 and N6-C4 bonds (β-Lactam formation) | A cyclopentene-derived imine and a suitable ketene. | Staudinger [2+2] Cycloaddition. organic-chemistry.orgevitachem.com | Stereoselectivity control (predictable via DFT), availability of starting materials, reaction conditions. |
| N6-C7 amide bond (Intramolecular cyclization) | A cis-pyrrolidine-2-acetic acid derivative. | Intramolecular Amide Formation / Cyclization. rsc.org | Stereochemical control in the precursor synthesis (e.g., via catalytic hydrogenation of a pyrrole (B145914) rsc.org), efficiency of the cyclization step. |
Applications of 1s,5r 6 Azabicyclo 3.2.0 Heptan 7 One in Chemical Synthesis
Utilization as Chiral Building Blocks in Organic Synthesis
The enantiopure nature of (1S,5R)-6-azabicyclo[3.2.0]heptan-7-one makes it an excellent starting material for the synthesis of other chiral molecules. chemscene.com Its bicyclic framework allows for stereocontrolled functionalization, enabling chemists to access a wide range of structurally diverse compounds. evitachem.com
This compound is a key precursor for generating enantiomerically pure intermediates that are essential for building complex target molecules, particularly in the field of medicinal chemistry. The carbapenam (B8450946) system, a core structure in many β-lactam antibiotics, is a prominent example of a target class accessible from this building block. unirioja.es
Synthetic strategies have been developed to transform the 6-azabicyclo[3.2.0]heptan-7-one skeleton into functionalized pyrrolidine (B122466) derivatives, which are crucial intermediates. For instance, a retro-Dieckmann reaction has been employed on related N-Boc-7-azabicyclo[2.2.1]heptan-2-one systems to stereodivergently produce enantiopure trans- and cis-5-(carboxymethyl)pyrrolidine-2-carboxylic acid methyl esters. unirioja.es These disubstituted pyrrolidines serve as direct precursors for the synthesis of all four stereoisomers of carbapenam-3-carboxylic acid methyl ester, allowing for the unequivocal confirmation of the stereochemistry of natural products isolated from Serratia and Erwinia species. unirioja.es
The synthesis of various substituted azabicyclo[3.2.0]heptan-7-ones often begins with pyrrole (B145914) derivatives. rsc.org A general approach involves the substitution of pyrrole at the 2- and 5-positions, followed by catalytic hydrogenation to yield cis-2,5-disubstituted pyrrolidines, and subsequent cyclization to form the bicyclic lactam. rsc.org The stereochemical outcome of the hydrogenation is highly selective, providing only the cis isomer, which is crucial for establishing the correct relative stereochemistry in the final product. rsc.org This stereocontrol highlights the utility of the synthetic pathway in generating well-defined chiral intermediates.
| Starting Material/Scaffold | Key Transformation | Enantiopure Intermediate | Application |
|---|---|---|---|
| This compound | Ring opening / Functionalization | Chiral cis-pyrrolidine derivatives | Synthesis of Carbapenam Antibiotics unirioja.es |
| 2,5-Disubstituted Pyrroles | Stereoselective Catalytic Hydrogenation | cis-2,5-Disubstituted Pyrrolidine-2-acetic acids | Precursors for Azabicyclo[3.2.0]heptan-7-ones rsc.org |
The rigid framework of 6-azabicyclo[3.2.0]heptan-7-one is an ideal starting point for constructing more elaborate polyheterocyclic systems. The existing rings serve as a stereochemical anchor around which new rings can be formed in a controlled manner.
One such application involves the transformation of related β-lactam structures into novel fused ring systems. For example, cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones, prepared via a diastereoselective Staudinger [2+2]-cyclocondensation, can undergo intramolecular ring closure. researchgate.net This process, mediated by potassium carbonate, involves acetate (B1210297) hydrolysis followed by the opening of the epoxide ring, affording stereodefined 3-aryl-4-hydroxy-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones. researchgate.net This creates a new C-fused bicyclic β-lactam with an oxolane ring fused to the original azetidinone core, demonstrating the scaffold's utility in generating novel polyheterocycles. researchgate.net
In a different approach, related 6-alkylidenepenicillanates, which share the core bicyclic lactam structure, have been used in 1,3-dipolar cycloaddition reactions to build spiroisoxazolidine-β-lactams. uc.pt This strategy exemplifies how the double bond exocyclic to the β-lactam ring can act as a dipolarophile, enabling the construction of complex spirocyclic systems.
Design and Synthesis of Conformationally Locked Systems for Fundamental Structural Studies
The inherent rigidity of the bicyclo[3.2.0]heptane core is a valuable feature for designing molecules with restricted conformational freedom. nih.gov This "conformational locking" is particularly useful for fundamental studies in medicinal chemistry and chemical biology, where fixing the spatial orientation of pharmacophoric groups can help elucidate structure-activity relationships.
A study utilizing the bicyclo[3.2.0]heptane skeleton demonstrated its effectiveness in locking the conformation of γ-aminobutyric acid (GABA), an important neurotransmitter. nih.gov By embedding the GABA structure within the bicyclic core, researchers synthesized syn- and anti-4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids. X-ray crystal structure analysis revealed that the bicyclic core forces the N-Boc-amino groups into specific pseudo-equatorial or pseudo-axial positions, effectively locking the conformation. nih.gov
Notably, the study found that the bicyclo[3.2.0]heptane core intrinsically favors a boat-like conformation that remains virtually identical regardless of the stereochemistry of the substituents or the crystal packing forces. nih.gov This predictable and stable geometry makes the scaffold an excellent tool for the design of molecules that require precise spatial and directional fixation of functional groups. nih.gov
Structure-Reactivity Relationships in Non-Biological Contexts
The chemical behavior of this compound and its derivatives is profoundly influenced by its stereochemistry and the nature of its substituents. Understanding these relationships is key to its effective use in synthesis.
The stereochemical arrangement of the bicyclic system is critical for its reactivity. For instance, in related penicillin-like structures, the cis relationship between the protons on the bridgehead carbons of the β-lactam ring is a crucial characteristic for their chemical properties. google.com
Substituents also play a major role in directing the course of chemical reactions. In the synthesis of azabicyclo[3.2.0]heptan-7-ones from pyrrole precursors, the presence of a tert-butoxycarbonyl (Boc) group on the nitrogen atom facilitates the catalytic hydrogenation step. rsc.org Furthermore, introducing an α-substituent on the acetate side chain of N-Boc-pyrrole precursors leads to a high degree of facial stereoselectivity during hydrogenation. rsc.org This directing effect allowed for the isolation of a 6-phthalimidoazabicyclo[3.2.0]heptan-7-one derivative as a single diastereoisomer, showcasing how a remote substituent can control the stereochemical outcome of a reaction on the heterocyclic core. rsc.org
| Structural Feature | Influence on Reactivity | Example Reaction | Reference |
|---|---|---|---|
| cis-Stereochemistry of bridgehead protons | Essential for the characteristic reactivity of the β-lactam system. | General β-lactam chemistry | google.com |
| N-tert-butoxycarbonyl (Boc) group | Facilitates the catalytic hydrogenation of the pyrrole ring. | Hydrogenation of pyrrole precursors | rsc.org |
| α-Substituent on acetate side chain | Induces high facial stereoselectivity during hydrogenation. | Asymmetric hydrogenation | rsc.org |
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for (1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one and its derivatives?
- Methodological Answer : Synthesis protocols should prioritize reaction compatibility with bicyclic scaffolds, solvent selection (polar aprotic solvents like DMF or THF), and temperature control to prevent side reactions. For example, describes condensation reactions between cyclic imines and α-oxo ketones under optimized conditions (e.g., 18–24 hours at 60–80°C), achieving yields of 45–58% . Purification via column chromatography and characterization via ¹H/¹³C NMR and HRMS are critical steps to validate structural integrity.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H NMR to analyze coupling constants (e.g., vicinal protons in the bicyclic system) and ¹³C NMR to identify carbonyl (C=O) and bridgehead carbons. HRMS (ESI) should match the calculated molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- Purity Assessment : Employ HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) and elemental analysis to verify >95% purity.
Q. What spectroscopic techniques are most effective for distinguishing stereoisomers in azabicycloheptanone derivatives?
- Methodological Answer :
- NOESY/ROESY NMR : Detects spatial proximity of protons to confirm stereochemistry (e.g., axial vs. equatorial substituents).
- Vibrational Circular Dichroism (VCD) : Resolves enantiomeric pairs by analyzing differential absorption of polarized infrared light.
- X-ray Crystallography : Provides definitive stereochemical assignment, though requires high-quality single crystals .
Advanced Research Questions
Q. How can researchers address contradictory spectral data during the characterization of novel azabicyclo derivatives?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray) to resolve ambiguities. For example, used HRMS to confirm molecular formulas when NMR data conflicted with expected structures .
- Reaction Pathway Analysis : Investigate potential by-products or intermediates (e.g., via LC-MS) to identify sources of spectral anomalies.
Q. What strategies optimize reaction conditions to improve yields and purity in azabicycloheptanone synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) or organocatalysts to enhance reaction efficiency.
- Solvent Optimization : Compare polar vs. nonpolar solvents to balance reaction rate and selectivity.
- Statistical Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, stoichiometry) affecting yield .
Q. What methodologies are recommended for evaluating the environmental fate of azabicyclo derivatives?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301/302 guidelines to assess aerobic/anaerobic degradation in soil/water systems.
- Computational Modeling : Apply QSAR models to predict bioaccumulation (log P) and toxicity (LC50/EC50).
- Ecotoxicity Assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna) per ’s framework for environmental risk assessment .
Q. How can the biological activity of azabicyclo compounds be systematically evaluated?
- Methodological Answer :
- Target-Based Screening : Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds) or receptor-binding studies.
- Cell-Based Assays : Test cytotoxicity (MTT assay), anti-inflammatory (IL-6/TNF-α ELISA), or antimicrobial activity (MIC/MBC determination). Marine-derived analogs in highlight alkaloids and terpenes as bioactive scaffolds, suggesting similar evaluation pathways .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental data for azabicycloheptanone derivatives?
- Methodological Answer :
- Re-examine Computational Parameters : Adjust DFT functional (e.g., B3LYP vs. M06-2X) or basis sets to better align with experimental conditions.
- Experimental Replication : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to exclude oxidation/hydrolysis artifacts.
- Collaborative Validation : Share raw data with peers to identify overlooked variables (e.g., solvent polarity effects on NMR shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
